molecular formula C24H17N7S B7757547 (E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile

(E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile

Cat. No.: B7757547
M. Wt: 435.5 g/mol
InChI Key: DHYDSUZTYZGDPQ-QJOMJCCJSA-N
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Description

(E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole moiety, a pyrazine ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the formation of the pyrazine ring. Key steps include:

    Formation of Benzimidazole Intermediate: This step involves the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring.

    Pyrazine Ring Formation: The benzimidazole intermediate is then reacted with a suitable dicarbonitrile compound in the presence of a base to form the pyrazine ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

(E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.

Uniqueness

(E)-5-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)-6-(p-tolylthio)pyrazine-2,3-dicarbonitrile stands out due to its combination of a benzimidazole moiety and a pyrazine ring, along with multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-[(E)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]-6-(4-methylphenyl)sulfanylpyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N7S/c1-3-31-21-7-5-4-6-18(21)29-23(31)17(12-25)22-24(30-20(14-27)19(13-26)28-22)32-16-10-8-15(2)9-11-16/h4-11,29H,3H2,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYDSUZTYZGDPQ-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3SC4=CC=C(C=C4)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2N/C1=C(\C#N)/C3=NC(=C(N=C3SC4=CC=C(C=C4)C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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